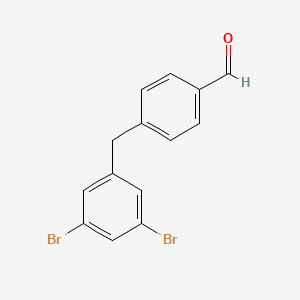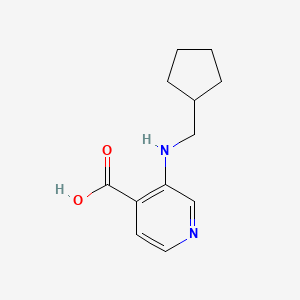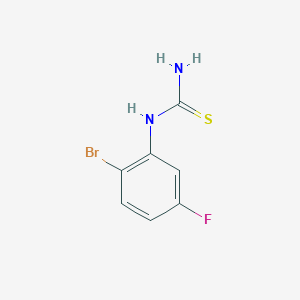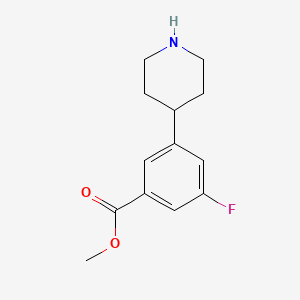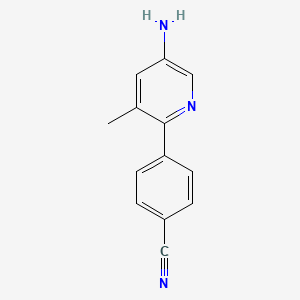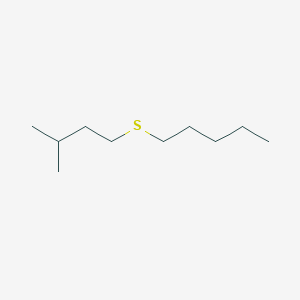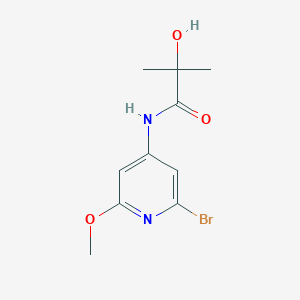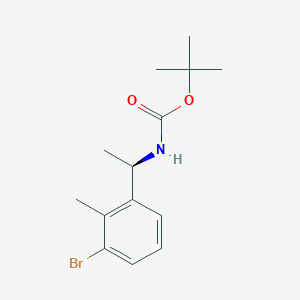
(R)-tert-Butyl 1-(3-bromo-2-methylphenyl)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a chiral compound with a complex structure It features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate typically involves multiple steps. One common route starts with the bromination of 2-methylphenyl ethyl ketone to introduce the bromine atom at the 3-position. This is followed by the reduction of the ketone to the corresponding alcohol, which is then protected with a tert-butyl group. The final step involves the formation of the carbamate by reacting the protected alcohol with an isocyanate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives, while hydrolysis will produce the corresponding amine and alcohol.
科学的研究の応用
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The brominated aromatic ring and the carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-Butyl-(1-(3-chloro-2-methylphenyl)ethyl)carbamate
- tert-Butyl-(1-(3-fluoro-2-methylphenyl)ethyl)carbamate
- tert-Butyl-(1-(3-iodo-2-methylphenyl)ethyl)carbamate
Uniqueness
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
特性
分子式 |
C14H20BrNO2 |
|---|---|
分子量 |
314.22 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(3-bromo-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-11(7-6-8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m1/s1 |
InChIキー |
XKOOYFHELMABPJ-SNVBAGLBSA-N |
異性体SMILES |
CC1=C(C=CC=C1Br)[C@@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=C(C=CC=C1Br)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
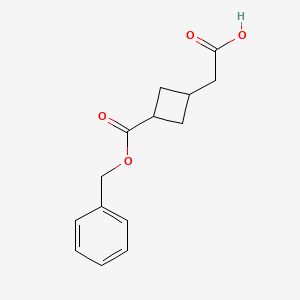
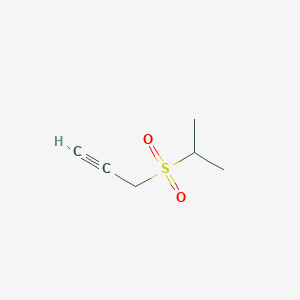
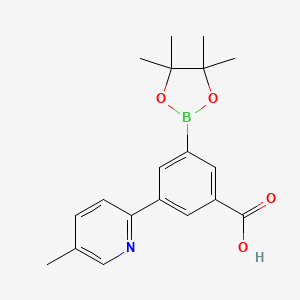
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
